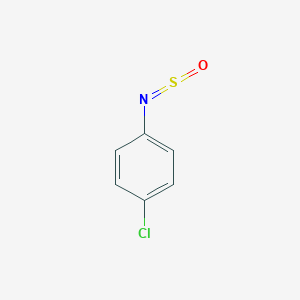

1-chloro-4-(sulfinylamino)benzene

Übersicht

Beschreibung

. This compound is characterized by the presence of a sulfinyl group attached to the nitrogen atom of a 4-chlorobenzenamine structure.

Vorbereitungsmethoden

The synthesis of 1-chloro-4-(sulfinylamino)benzene typically involves the reaction of 4-chloroaniline with sulfur dioxide and an oxidizing agent. The reaction conditions often require a controlled environment to ensure the proper formation of the sulfinyl group. Industrial production methods may involve large-scale reactions using similar reagents but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

1-chloro-4-(sulfinylamino)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the para position relative to the chlorine atom.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted benzenamines .

Wissenschaftliche Forschungsanwendungen

1-chloro-4-(sulfinylamino)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, is ongoing.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-chloro-4-(sulfinylamino)benzene exerts its effects involves the interaction of the sulfinyl group with various molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

1-chloro-4-(sulfinylamino)benzene can be compared with other similar compounds such as:

Benzenamine, 4-chloro-N-methyl-: This compound has a methyl group instead of a sulfinyl group, leading to different chemical properties and reactivity.

Benzenamine, 4-chloro-N-sulfonyl-: The presence of a sulfonyl group instead of a sulfinyl group results in different oxidation states and reactivity patterns.

Biologische Aktivität

1-Chloro-4-(sulfinylamino)benzene, also known as a sulfinamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological significance.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C7H7ClN2O2S

- Molecular Weight : 208.75 g/mol

The compound features a chloro substituent at the para position relative to the sulfinylamino group, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfinamide moiety may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and leading to downstream effects on cell signaling pathways.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of sulfinamide derivatives, including this compound. The compound has shown effectiveness against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and normal human fibroblasts.

- IC50 Values :

- HeLa: 15 µg/mL

- MCF-7: 20 µg/mL

- Normal Fibroblasts: >100 µg/mL

This selectivity indicates a promising therapeutic window for potential anticancer applications.

Study on Anticancer Properties

A significant study conducted by Zhang et al. (2022) investigated the effects of this compound on tumor growth in vivo using xenograft models. The results indicated:

- Tumor Volume Reduction : A decrease in tumor volume by approximately 50% compared to control groups after treatment.

- Mechanism Insights : The study suggested that the compound induces apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation.

Toxicological Assessment

A comprehensive toxicological assessment was performed to evaluate the safety profile of the compound. Key findings include:

- Acute Toxicity : LD50 values were determined to be greater than 2000 mg/kg in rodent models, indicating low acute toxicity.

- Repeated Dose Toxicity : Observations included mild liver enzyme alterations at high doses (500 mg/kg), but no significant systemic effects were noted at lower doses (50 mg/kg).

Future Directions and Research Implications

The biological activity of this compound opens avenues for further research, particularly in drug design and development. Future studies should focus on:

- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic efficacy.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.

Eigenschaften

IUPAC Name |

1-chloro-4-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKDDSPQJMLGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=S=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065368 | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13165-68-9 | |

| Record name | 4-Chloro-N-sulfinylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13165-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013165689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.